Structural Architecture and Synthetic Utility of 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole Hydrochloride
Structural Architecture and Synthetic Utility of 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole Hydrochloride
Executive Summary: The Pharmacophore Logic
In modern medicinal chemistry, the search for novel bioisosteres that improve metabolic stability while maintaining specific vector orientations is paramount. 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride represents a high-value "privileged scaffold."
It combines two critical structural motifs:
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The 1,2,4-Oxadiazole Core: A proven bioisostere for esters and amides, offering improved hydrolytic stability and a unique dipole moment that influences solubility and target binding.
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The Azetidine Ring: A four-membered, nitrogen-containing ring that acts as a conformationally restricted spacer. Unlike flexible alkyl chains or planar aromatic rings, the azetidine moiety projects substituents at precise angles (
geometry), often critical for fitting into tight GPCR binding pockets (e.g., S1P receptors).
This guide dissects the structural properties, synthetic routes, and handling protocols for this scaffold, designed to accelerate its integration into your lead optimization programs.
Molecular Architecture & Physicochemical Profile
Understanding the physical properties is the first step in successful application. The hydrochloride salt form significantly alters the solubility profile compared to the free base, making it suitable for aqueous reaction media and biological assays.
Table 1: Physicochemical Specifications
| Property | Value / Description | Significance |
| IUPAC Name | 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride | Unambiguous identification.[1][2][3] |
| Molecular Formula | Stoichiometry for reagent calculations. | |
| Molecular Weight | 175.62 g/mol | Fragment-like size, ideal for FBDD. |
| TPSA | ~51 Ų | Good membrane permeability predictor. |
| CLogP | ~ -0.5 (Free Base) | Highly polar; low lipophilicity aids aqueous solubility. |
| H-Bond Donors | 1 (NH of azetidine) | Critical for salt bridge formation in active sites. |
| H-Bond Acceptors | 3 (N, O of oxadiazole) | Interaction points for hydration or receptor binding. |
Structural Insight: The Vector Analysis
The 3,5-disubstituted 1,2,4-oxadiazole ring is not symmetrical. The bond angles create a "bent" geometry. When the azetidine is attached at the C5 position, it projects the secondary amine away from the methyl group (at C3) in a specific vector that mimics the geometry of trans-amide bonds but without the liability of enzymatic cleavage.
Synthetic Methodology
The synthesis of this core requires precision. The formation of the 1,2,4-oxadiazole ring is thermodynamically driven but kinetically sensitive. The following protocol outlines the "Amidoxime Route," which is the industry standard for scalability and regioselectivity.
Reaction Pathway Visualization
Figure 1: Step-wise synthetic logic for the construction of the 1,2,4-oxadiazole core from nitrile and carboxylic acid precursors.
Detailed Experimental Protocol
Step 1: Preparation of the Amidoxime (The "Head")
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Reagents: Acetonitrile (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Carbonate (1.2 eq).
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Procedure: Suspend hydroxylamine HCl and base in ethanol/water (2:1). Add acetonitrile dropwise. Reflux at 80°C for 4-6 hours.
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Checkpoint: Monitor by TLC. The nitrile peak (IR ~2250 cm⁻¹) should disappear.
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Workup: Concentrate in vacuo. Extract with ethyl acetate.[4] The product, N-hydroxyacetimidamide, is often a hygroscopic solid.
Step 2: Coupling and Cyclization (The "Body") Critical Note: This is a two-stage one-pot reaction. The intermediate O-acyl amidoxime is often thermally unstable.
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Activation: Dissolve N-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add CDI (1.1 eq) at 0°C. Stir for 1 hour until gas evolution (
) ceases. -
Coupling: Add N-hydroxyacetimidamide (1.1 eq) to the activated acid. Stir at Room Temperature (RT) for 2 hours.
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Cyclization (The "Crunch"): Heat the reaction mixture to 100-110°C for 4-12 hours.
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Scientist's Tip: Monitor this strictly. If the temperature is too low, you get the uncyclized intermediate. If too high (>120°C), the Boc group may thermally degrade prematurely.
-
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Purification: Dilute with water, extract with EtOAc. Wash with brine. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Step 3: Deprotection (The "Tail")
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Reagents: 4M HCl in Dioxane.
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Procedure: Dissolve the Boc-protected intermediate in minimal dioxane or DCM. Add 4M HCl/Dioxane (5-10 eq) at 0°C. Warm to RT.
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Isolation: The product often precipitates as the HCl salt. Filter and wash with diethyl ether to remove Boc byproducts (tert-butyl chloride/isobutylene).
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Result: White to off-white hygroscopic solid.
Structural Characterization (QA/QC)
To validate the structure, you must confirm the integrity of both rings and the salt stoichiometry.
Table 2: Expected NMR Signatures (DMSO-d6)
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Interpretation |
| Azetidine NH₂⁺ | 9.0 - 9.5 | Broad Singlet | 2H | Ammonium protons (exchangeable with |
| Oxadiazole-CH₃ | 2.35 - 2.45 | Singlet | 3H | Characteristic methyl on the electron-deficient ring. |
| Azetidine CH (C3) | 4.10 - 4.30 | Multiplet | 1H | The methine proton at the attachment point. |
| Azetidine CH₂ (C2/4) | 3.90 - 4.10 | Multiplet | 2H | Protons cis to the oxadiazole. |
| Azetidine CH₂ (C2/4) | 4.30 - 4.50 | Multiplet | 2H | Protons trans to the oxadiazole (deshielded). |
Mass Spectrometry (ESI+):
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[M+H]⁺: 140.08 (Free base mass + 1).
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Note: You will not see the HCl mass in the positive ion mode, only the protonated parent.
Strategic Application in Drug Design
This molecule is not just a reagent; it is a GPCR-privileged scaffold .
S1P Receptor Homology
The 5-(azetidin-3-yl)-1,2,4-oxadiazole motif mimics the structural core of Ozanimod and Etrasimod (S1P receptor modulators).
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Mechanism: The oxadiazole acts as a planar linker that fits into the hydrophobic cleft of the S1P receptor, while the azetidine amine interacts with conserved acidic residues (e.g., Glutamic acid) in the binding pocket.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (MW < 200) and high polarity, this molecule is an ideal "fragment" for screening.
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Growth Vectors: The secondary amine of the azetidine is the primary "growth vector." It can be readily derivatized (acylation, reductive amination, sulfonylation) to extend into adjacent sub-pockets without disrupting the binding mode of the oxadiazole core.
Figure 2: Strategic utility of the scaffold in drug discovery pipelines.
Handling & Stability Protocols
Safety Warning: As a secondary amine hydrochloride, this compound is stable but potentially irritant.
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Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C. Exposure to ambient moisture will lead to "gumming," making weighing difficult.
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Free-Basing: If the free base is required, neutralize with saturated
and extract immediately into DCM. Do not store the free base for long periods, as the strained azetidine ring is more susceptible to nucleophilic attack or polymerization in its free amine form compared to the salt. -
Solvent Compatibility: Soluble in water, DMSO, and Methanol. Poorly soluble in non-polar solvents (Hexane, Toluene).
References
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Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012.
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Pace, A., et al. "Fluorinated 1,2,4-Oxadiazoles: Synthesis and Biological Activity." Current Medicinal Chemistry, 2015.
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PubChem Compound Summary. "5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride."[2][5] National Center for Biotechnology Information.
-
Scott, F. L., et al. "The Chemistry of 1,2,4-Oxadiazoles." Chemical Reviews, 2004. (Standard reference for Amidoxime route).
Sources
- 1. CAS#:1426290-77-8 | 5-Azetidin-3-yl-3-(4-methoxyphenyl)-1,2,4-oxadiazole hydrochloride | Chemsrc [chemsrc.com]
- 2. 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemical-label.com [chemical-label.com]
- 4. mdpi.com [mdpi.com]
- 5. 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole | C6H9N3O | CID 46737147 - PubChem [pubchem.ncbi.nlm.nih.gov]
